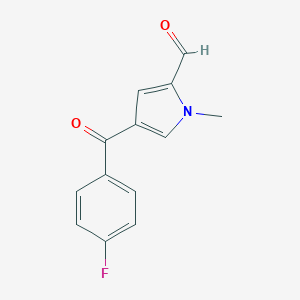

4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

説明

4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a fluorobenzoyl group and a formyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves multiple steps. One common method starts with the acylation of 4-fluorobenzoyl chloride with a suitable pyrrole derivative under Friedel-Crafts conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and carried out in an inert solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反応の分析

Types of Reactions

4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For example, derivatives of pyrrole-based compounds have shown efficacy against HIV-1 by inhibiting the reverse transcriptase-associated RNase H function. In biochemical assays, a related compound demonstrated an IC50 value of 8 μM against RNase H and <0.2 μM against integrase (IN), indicating strong antiviral activity . This suggests that 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde could be explored further as a lead compound in the development of new antiviral therapies.

Structure-Activity Relationship Studies

The compound is also significant in SAR studies aimed at optimizing the biological activity of pyrrole derivatives. Research has shown that modifications to the pyrrole ring and substituents can significantly affect the inhibitory potency against viral enzymes . The introduction of fluorine atoms has been particularly noted for enhancing biological activity, making this compound a valuable template for further drug design.

Synthesis Strategies

Various synthetic routes have been developed to obtain this compound. One notable method involves a metal-free one-pot synthesis utilizing aza-Wittig reactions, which allows for efficient production of substituted pyrroles under mild conditions . This approach is particularly advantageous for synthesizing compounds intended for medicinal applications due to its simplicity and reduced environmental impact.

Case Study 1: Antiviral Compound Development

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrrolyl diketo acid derivatives, including those based on this compound. The research focused on assessing their inhibitory effects on HIV replication, revealing promising results that warrant further investigation into their mechanisms and potential therapeutic uses .

Case Study 2: SAR Optimization

Another significant study investigated the SAR of various pyrrole derivatives, emphasizing how structural modifications influenced their biological activities. The findings indicated that compounds with specific functional groups exhibited enhanced potency against target enzymes involved in viral replication, supporting the continued exploration of this compound as a scaffold for drug development .

作用機序

The mechanism of action of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The fluorobenzoyl moiety can enhance binding affinity and specificity, while the formyl group can participate in covalent interactions with nucleophilic sites on proteins or other biomolecules .

類似化合物との比較

Similar Compounds

4-Fluorobenzoyl chloride: Used as an intermediate in organic synthesis.

4-Fluorobenzoic acid: A simpler analog with similar reactivity but lacking the pyrrole ring.

4-Fluorobenzaldehyde: Similar structure but without the pyrrole ring and methyl group.

Uniqueness

4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of the fluorobenzoyl group and the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex organic molecules and materials with specific desired properties .

生物活性

4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, with the CAS Number 128843-61-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H10FNO2 |

| Molecular Weight | 231.22 g/mol |

| Melting Point | 120 - 123 °C |

| Boiling Point | Predicted ~395 °C |

| Density | ~1.20 g/cm³ |

| pKa | -10.35 (predicted) |

These properties suggest that the compound is stable under standard conditions but may require careful handling due to its reactivity, particularly related to its electrophilic carbonyl group which can interact with nucleophilic sites in biological targets .

The biological activity of this compound primarily revolves around its ability to act as an inhibitor or modulator for specific enzymes. The carbonyl group in the molecule allows it to form covalent bonds with enzyme active sites, a characteristic that is crucial in drug discovery contexts.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrole derivatives, including this compound. In a structure-activity relationship study, compounds similar to this pyrrole derivative were shown to exhibit significant inhibitory effects against enteroviruses, particularly in high-throughput screening assays .

One notable case involved testing against coxsackievirus B3 (CV-B3), where modifications to the pyrrole structure were found to enhance antiviral efficacy. For instance, substituting specific groups on the pyrrole ring significantly affected the compound's inhibitory concentration (IC50) values, indicating that careful structural modifications can lead to improved biological activity .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. A study reported that certain derivatives exhibited IC50 values in the nanomolar range against HIV-1 reverse transcriptase-associated RNase H activity. These findings suggest that structural modifications can lead to compounds with potent enzyme inhibition capabilities .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the 4-fluorobenzoyl moiety is critical for enhancing biological activity. Variations in substituents on the pyrrole ring have been shown to either enhance or diminish activity, emphasizing the importance of molecular design in developing effective inhibitors .

特性

IUPAC Name |

4-(4-fluorobenzoyl)-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-15-7-10(6-12(15)8-16)13(17)9-2-4-11(14)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMRXQTZWYXHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379028 | |

| Record name | 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

128843-61-8 | |

| Record name | 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128843-61-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。